3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
CAS No.: 1384264-75-8
Cat. No.: VC2574839
Molecular Formula: C9H13BrCl2N2
Molecular Weight: 300.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384264-75-8 |
|---|---|
| Molecular Formula | C9H13BrCl2N2 |
| Molecular Weight | 300.02 g/mol |
| IUPAC Name | 3-(4-bromophenyl)azetidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H |
| Standard InChI Key | KRKOCZLAJJLVEZ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl |
| Canonical SMILES | C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl |
Introduction
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered cyclic amines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features. The presence of a bromine atom in its structure also categorizes it as a halogenated compound.
Synthesis and Characterization
The synthesis of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride typically involves the bromination of phenyl groups followed by cyclization to form the azetidine ring. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the product identity.
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming product identity |
Potential Applications
This compound is of interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. Similar azetidine derivatives have shown promise in various biological activities, although specific mechanisms related to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride are not extensively documented.
Safety and Handling
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